molecular formula C8H8ClNO4 B7794584 ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7794584
M. Wt: 217.60 g/mol
InChI Key: SEFFUTOCCLZPNV-UHFFFAOYSA-N
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Description

Compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes can be found in specialized chemical literature and patents.

Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale chemical processes that are optimized for efficiency and yield. These processes may include continuous flow reactions, high-pressure reactors, and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological action.

    CID 5362065: A cephalosporin used in the treatment of bacterial infections.

    CID 5479530: A cephalosporin with a broad spectrum of activity against bacteria.

Uniqueness: Compound “ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” stands out due to its unique structural features and diverse applications

Properties

IUPAC Name

ethyl 5-chloro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFUTOCCLZPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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